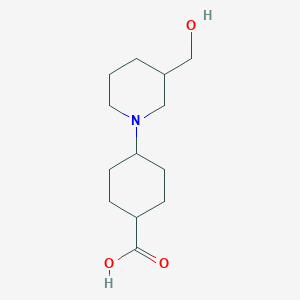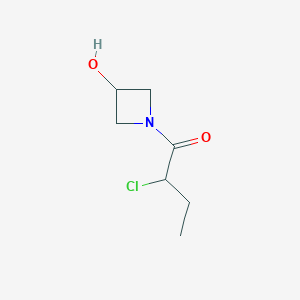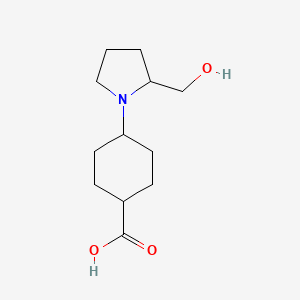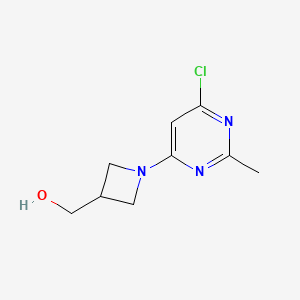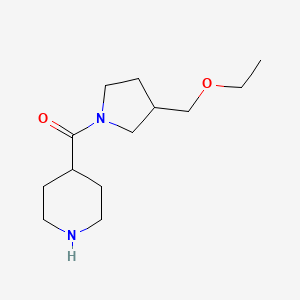
(3-(乙氧甲基)吡咯烷-1-基)(哌啶-4-基)甲酮
描述
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构研究
化合物(3-(乙氧甲基)吡咯烷-1-基)(哌啶-4-基)甲酮一直是各种研究的主题,重点关注其合成和结构分析。一项显著的研究涉及新吡啶衍生物的合成和抗菌活性评估,其中具有吡咯烷和哌啶基团的类似化合物对细菌和真菌表现出不同程度的活性。这项研究为该化合物在开发抗菌剂方面的潜在应用提供了见解(Patel, Agravat, & Shaikh, 2011)。
另一个研究重点是结构方面,类似结构特征的化合物,如吡咯烷和哌啶环,已被合成和表征。例如,相关化合物的晶体结构展示了特定的几何构型和分子间相互作用,有助于我们了解这些结构特征如何影响化合物的化学行为和潜在应用(Butcher, Bakare, & John, 2006)。
化学合成和表征
在另一项研究中,合成和表征了含有哌啶-1-基团的新吡啶衍生物,强调了创造这类化合物的方法和条件。这项研究增加了有关合成和操纵具有吡咯烷和哌啶基团的化合物的知识库,以供潜在的科学和药用应用(Feng, 2011)。
此外,还探讨了使用哌啶-4-羧酸和乙基碳酰氯作为起始原料合成(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐的方法,获得了合理的总产率,并突显了合成这类化合物的简单方法(Rui, 2010)。
高级合成技术
还报道了含有哌啶和吡啶环的杂环化合物的高级合成技术。这些研究展示了创造具有复杂结构的化合物的高效方法,这些化合物可能具有各种科学和工业应用。对高效合成过程的强调以及有机合成应用的潜力是显而易见的(Zhang et al., 2020)。
作用机制
Target of action
Pyrrolidines and piperidines are often used in drug discovery due to their versatility and the wide range of biological activities they exhibit . They can interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups.
Mode of action
The mode of action of a specific pyrrolidine or piperidine derivative would depend on its structure and the target it interacts with. These compounds can act as agonists or antagonists, inhibitors or activators, and their effects can be reversible or irreversible .
Biochemical pathways
Pyrrolidines and piperidines can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidines and piperidines can vary widely depending on their specific structures. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of pyrrolidines and piperidines can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation, among others .
Action environment
The action, efficacy, and stability of pyrrolidines and piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme . Additionally, (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can modulate the activity of transport proteins, thereby affecting the transport of ions and other molecules across cellular membranes .
Cellular Effects
The effects of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell growth .
Molecular Mechanism
At the molecular level, (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time .
Dosage Effects in Animal Models
The effects of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate target pathways . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is influenced by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles, such as the nucleus or lysosomes. The localization of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone within these compartments can affect its activity and function, leading to diverse biological outcomes.
属性
IUPAC Name |
[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-5-8-15(9-11)13(16)12-3-6-14-7-4-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABWACFACIHNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





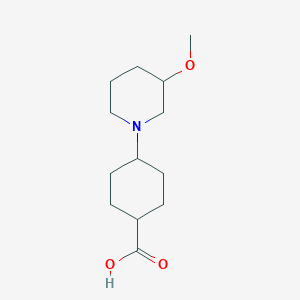
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)
